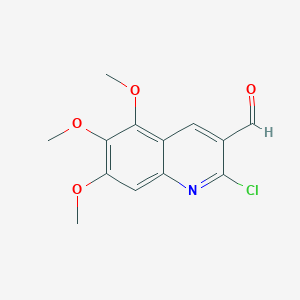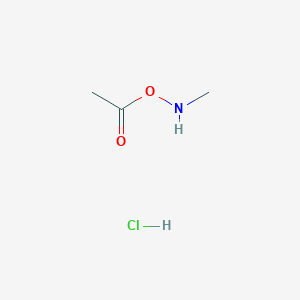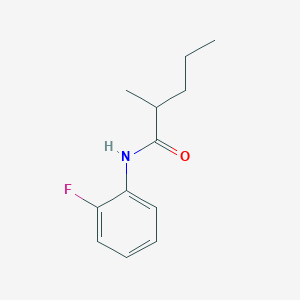![molecular formula C16H16N2O3S B187357 N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide CAS No. 65069-48-9](/img/structure/B187357.png)
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide, commonly referred to as DMCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMCB is a thioamide derivative of benzamide and is known for its ability to interact with various biological targets, making it a promising candidate for a wide range of research applications.
作用機序
The exact mechanism of action of DMCB is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. DMCB has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, DMCB has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
DMCB has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of HDAC and interact with the dopamine D2 receptor, DMCB has been shown to induce apoptosis (cell death) in cancer cells and reduce inflammation in the brain. Additionally, DMCB has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the primary advantages of DMCB for use in lab experiments is its ability to interact with multiple biological targets. This makes it a versatile tool for studying various biological processes. Additionally, DMCB is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of DMCB is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research involving DMCB. One area of interest is in the development of DMCB-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DMCB and its potential interactions with other biological targets. Finally, there is potential for the development of new synthetic methods for DMCB that could improve its efficiency and reduce its cost.
合成法
DMCB can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyaniline with thionyl chloride to form 3,4-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with benzamide to form DMCB. The synthesis of DMCB is a relatively straightforward process that can be carried out using standard laboratory techniques.
科学的研究の応用
DMCB has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where DMCB has been shown to inhibit the growth of various cancer cell lines. Additionally, DMCB has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
65069-48-9 |
|---|---|
製品名 |
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide |
分子式 |
C16H16N2O3S |
分子量 |
316.4 g/mol |
IUPAC名 |
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H16N2O3S/c1-20-13-9-8-12(10-14(13)21-2)17-16(22)18-15(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18,19,22) |
InChIキー |
LWPVPLGFIBUYGL-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)NC(=NC(=O)C2=CC=CC=C2)S)OC |
SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)OC |
正規SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



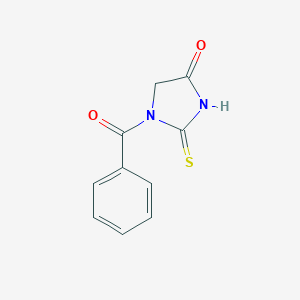
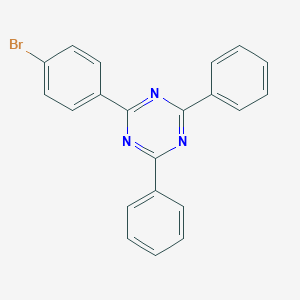
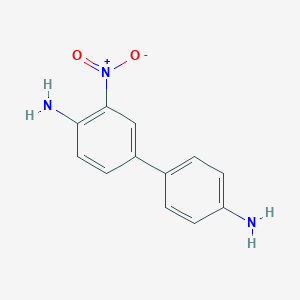
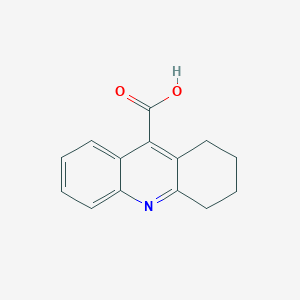
![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
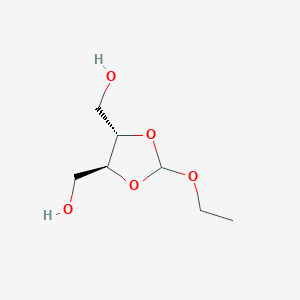
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)
